(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide is a complex organic compound that features a furan ring, a benzo[d]thiazole moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidin-1-ylsulfonyl group. The furan ring is then attached, and finally, the acrylamide group is introduced through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-2-yl)-N-(6-(morpholin-4-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide
- (E)-3-(furan-2-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide
Uniqueness
(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide is unique due to the presence of the piperidin-1-ylsulfonyl group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c23-18(9-6-14-5-4-12-26-14)21-19-20-16-8-7-15(13-17(16)27-19)28(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,20,21,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMVQIQPNYBEAI-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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